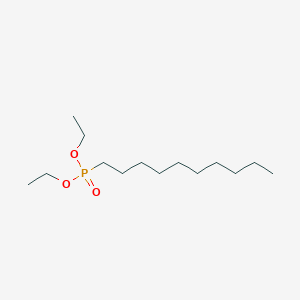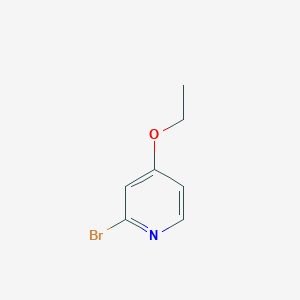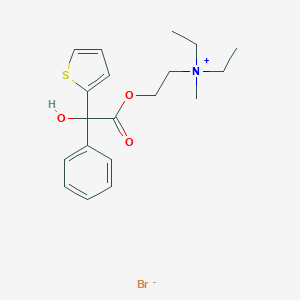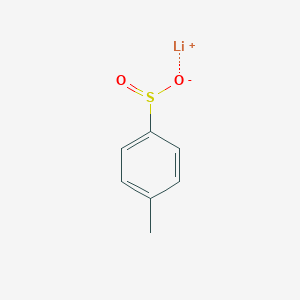
1,3-Diphenylisobenzothiophene
Vue d'ensemble
Description
1,3-Diphenylisobenzothiophene is a chemical compound with the molecular formula C20H14S. It is used in various applications, including as a building block in heterocyclic compounds . It is also used as a fluorescent probe for the detection of superoxide anion radical (O2-) inside the membrane lipid layer by DPBF fluorescence quenching method .
Applications De Recherche Scientifique
1. Photophysical and Photochemical Properties
- Photolysis of 1,3-diphenylisobenzothiophene derivatives leads to the formation of triplet states characterized by IR, UV/vis, and EPR spectroscopy. These triplet states are significant in understanding the photophysical and photochemical properties of these compounds (DePinto et al., 2007).
2. Synthesis and Properties of Polymers
- 1,3-Diphenylisobenzothiophene derivatives are used in synthesizing poly(p-phenylenevinylene) derivatives. These polymers exhibit properties like solubility in organic solvents and photoluminescence, making them potential candidates for applications in light-emitting materials (Mikroyannidis et al., 2004).
3. Construction of Multifunctional Compounds
- The reaction of 1,3-diphenylisobenzothiophene-based 1,3-dipoles with electron-deficient alkenes and alkynes provides an efficient strategy for constructing multifunctional dihydroselenophenes and selenopheno[2,3-b]pyrazines. This showcases the versatility of 1,3-diphenylisobenzothiophene derivatives in organic synthesis (Zhang & Cheng, 2009).
4. Catalyst in Organometallic Reactions
- 1,3-Diphenylisobenzothiophene compounds have been used in organometallic chemistry, particularly in reactions involving the activation of carbon-sulfur bonds. This application is crucial in understanding and developing new catalytic processes (Oster et al., 2010).
5. Application in Organic Light Emitting Diodes (OLEDs)
- Mixtures containing 1,3-diphenylisobenzothiophene derivatives have been used to develop highly efficient OLEDs. These materials contribute to the creation of devices with high external quantum efficiency and stability, indicating their potential in advanced display and lighting technologies (Sun et al., 2016).
Propriétés
IUPAC Name |
1,3-diphenyl-2-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXSNTYLVXFUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(S2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300326 | |
| Record name | 1,3-Diphenylisobenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylisobenzothiophene | |
CAS RN |
16587-39-6 | |
| Record name | 1,3-Diphenylisobenzothiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenylisobenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




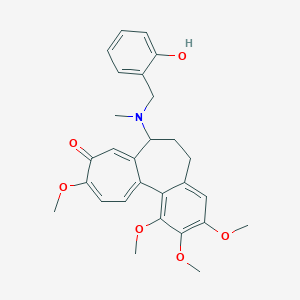


![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)

![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)


